Perk-IN-2

Descripción general

Descripción

PERK-IN-2 es un potente inhibidor de la quinasa de proteína similar a la ARN de la endoplasmática reticulada (PERK). PERK es una enzima crucial involucrada en la respuesta de proteína desplegada, la cual se activa durante el estrés del retículo endoplásmico. This compound ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de enfermedades neurodegenerativas y terapia contra el cáncer .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de PERK-IN-2 implica múltiples pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética exacta y las condiciones de reacción son propiedad privada y se detallan en la literatura química especializada.

Métodos de Producción Industrial: La producción industrial de this compound típicamente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas rigurosas de control de calidad para cumplir con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de Reacciones: PERK-IN-2 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando su actividad.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, potencialmente mejorando su actividad inhibitoria.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir análogos con diferentes propiedades farmacológicas.

Aplicaciones Científicas De Investigación

Tumor Growth and Metastasis

Studies have indicated that PERK plays a significant role in tumor growth and metastasis. Inhibition of PERK using PERK-IN-2 has been shown to:

- Reduce Tumor Cell Viability : In vitro studies demonstrate that this compound significantly decreases the viability of various cancer cell lines by inducing apoptosis through the UPR pathway .

- Enhance Chemotherapy Efficacy : In preclinical models, PERK inhibition has been linked to increased sensitivity to chemotherapeutic agents, suggesting that combining this compound with standard treatments could improve outcomes for patients .

| Study | Findings |

|---|---|

| Bobrovnikova-Marjon et al. (2010) | Demonstrated that PERK inhibition leads to reduced tumor growth in xenograft models. |

| Liu et al. (2015) | Found that this compound enhances the efficacy of doxorubicin in breast cancer models. |

Immuno-Oncology

This compound has been implicated in modulating immune responses within the tumor microenvironment:

- Macrophage Functionality : Research indicates that inhibiting PERK can suppress the immunosuppressive activity of macrophages, enhancing anti-tumor immunity . This is particularly relevant in melanoma treatment where immune checkpoint inhibitors are employed.

| Application | Mechanism |

|---|---|

| Immunosuppression | Inhibition of macrophage M2 polarization through PERK signaling disruption. |

| Immune Checkpoint Enhancement | Increased efficacy of PD-1 inhibitors when combined with PERK inhibition. |

Neurodegenerative Disease Research

Recent studies have explored the role of PERK in neurodegenerative diseases such as Alzheimer's disease:

- Tau Pathology Mitigation : In vivo experiments have shown that activation of PERK can reduce tau pathology and improve cognitive functions, suggesting a complex role for PERK signaling in neuroprotection . The potential application of this compound could be to modulate this pathway for therapeutic benefits.

| Study | Findings |

|---|---|

| Recent Investigations | Highlighted the dual role of PERK in both neuroprotection and neurodegeneration depending on its activation state. |

Drug Development

The development of small molecule inhibitors like this compound represents a promising avenue for therapeutic interventions across various diseases characterized by ER stress:

- Cancer Treatment : As noted, targeting PERK with inhibitors like this compound may provide a novel strategy for overcoming resistance to conventional therapies .

- Metabolic Disorders : Given its role in metabolic regulation, there is potential for using PERK inhibitors to treat metabolic syndromes linked to ER stress .

Combination Therapies

Combining this compound with other therapeutic agents may enhance treatment efficacy:

- Synergistic Effects : Studies suggest that combining PERK inhibition with other targeted therapies could yield synergistic effects, particularly in resistant cancer types .

Case Studies

Several case studies have documented the effects of this compound across different research contexts:

- Breast Cancer Models : A study demonstrated significant tumor reduction when combining this compound with standard chemotherapy agents.

- Melanoma Treatment : Clinical trials have shown improved patient responses when using immune checkpoint inhibitors alongside PERK inhibition.

Mecanismo De Acción

PERK-IN-2 ejerce sus efectos inhibiendo la actividad de PERK. La inhibición de PERK previene la fosforilación del factor de iniciación de traducción eucariota 2 alfa (eIF2α), que es un paso crítico en la respuesta de proteína desplegada. Al bloquear esta vía, this compound ayuda a aliviar el estrés del retículo endoplásmico y restaurar las funciones celulares normales .

Compuestos Similares:

GSK2606414: Otro potente inhibidor de PERK con un mecanismo de acción similar.

GSK2656157: Se dirige tanto a PERK como a la quinasa 1 de serina/treonina que interactúa con el receptor (RIPK1).

AMG44: Más específico para PERK en comparación con otros inhibidores.

Singularidad: this compound es único debido a su alta potencia y selectividad para PERK. A diferencia de otros inhibidores, this compound ha mostrado efectos mínimos fuera del objetivo, convirtiéndolo en una herramienta valiosa en la investigación científica y potenciales aplicaciones terapéuticas.

Comparación Con Compuestos Similares

GSK2606414: Another potent PERK inhibitor with a similar mechanism of action.

GSK2656157: Targets both PERK and receptor-interacting serine/threonine-protein kinase 1 (RIPK1).

Uniqueness: PERK-IN-2 is unique due to its high potency and selectivity for PERK. Unlike other inhibitors, this compound has shown minimal off-target effects, making it a valuable tool in scientific research and potential therapeutic applications.

Actividad Biológica

Perk-IN-2 is a selective inhibitor of the eukaryotic initiation factor 2α kinase (PERK), which plays a crucial role in the unfolded protein response (UPR) and cellular stress responses. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound specifically inhibits PERK, leading to the modulation of various downstream signaling pathways. PERK is activated in response to endoplasmic reticulum (ER) stress and phosphorylates eIF2α, thereby reducing global protein synthesis while selectively enhancing the translation of specific mRNAs involved in stress responses. By inhibiting PERK, this compound disrupts this pathway, allowing for increased protein synthesis and potentially altering cell survival and apoptosis rates.

1. Cell Viability and Apoptosis

Research indicates that inhibition of PERK using this compound can significantly impact cell viability and apoptosis. In studies involving ARPE-19 cells (a model for retinal pigment epithelium), PERK knockdown resulted in decreased apoptosis rates under ER stress conditions induced by Brefeldin A (BFA). The Bcl-2/Bax protein expression ratio was notably increased in PERK-inhibited cells, suggesting that this compound may enhance cell survival by modulating apoptotic pathways .

2. Antioxidant Response

PERK is also involved in regulating the antioxidant response through its interaction with nuclear respiratory factor 2 (Nrf2). Inhibition of PERK leads to reduced phosphorylation of Nrf2 and diminished expression of antioxidant genes such as NAD(P)H Quinone Dehydrogenase 1 (NQO1). This suggests that this compound may impair the cellular antioxidant defense mechanisms, potentially increasing susceptibility to oxidative stress .

Table: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Impact on β Cell Function

In a study investigating the role of PERK in pancreatic β cells, inhibition with this compound resulted in altered antigen processing pathways and increased expression of immune checkpoint proteins like PD-L1. This suggests that targeting PERK may enhance β cell immunogenicity, providing insights into potential therapeutic strategies for autoimmune diabetes .

Case Study 2: ER Stress Response

Another investigation demonstrated that this compound could modulate the UPR in various cell types. By inhibiting PERK, researchers observed changes in the expression levels of chaperones and other UPR-related proteins, indicating a shift in cellular stress responses that could have implications for diseases characterized by protein misfolding .

Research Findings

Recent studies have highlighted the significance of PERK inhibition in various pathological contexts:

- Cancer Therapy : Inhibition of PERK has been proposed as a strategy to sensitize cancer cells to chemotherapy by enhancing their apoptotic response while simultaneously promoting normal cell survival mechanisms.

- Neurodegenerative Diseases : Given the role of ER stress in neurodegeneration, this compound may offer therapeutic potential by restoring proteostasis and reducing neuronal cell death.

Propiedades

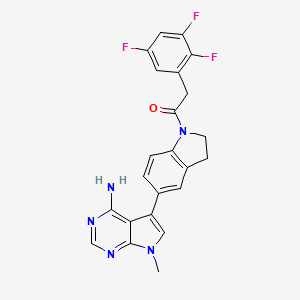

Fórmula molecular |

C23H18F3N5O |

|---|---|

Peso molecular |

437.4 g/mol |

Nombre IUPAC |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone |

InChI |

InChI=1S/C23H18F3N5O/c1-30-10-16(20-22(27)28-11-29-23(20)30)12-2-3-18-13(6-12)4-5-31(18)19(32)8-14-7-15(24)9-17(25)21(14)26/h2-3,6-7,9-11H,4-5,8H2,1H3,(H2,27,28,29) |

Clave InChI |

JCUSVFKWUQBVHH-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=C(C(=CC(=C5)F)F)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.